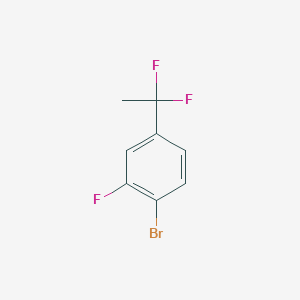

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene

概要

説明

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and difluoroethyl groups

準備方法

The synthesis of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene typically involves the bromination of 4-(1,1-difluoroethyl)-2-fluorobenzene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods often incorporate advanced purification techniques like distillation or recrystallization to obtain high-purity this compound.

化学反応の分析

Substitution Reactions

The bromine atom at the para position serves as a key site for nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Key Reaction Pathways:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives. The reaction typically proceeds at 80–100°C in THF/H₂O with K₂CO₃ as a base .

-

Buchwald-Hartwig Amination : Forms aryl amines via palladium-catalyzed coupling with primary or secondary amines. The reaction requires ligands like Xantphos and Cs₂CO₃ as a base .

-

Direct Nucleophilic Substitution : Limited due to electron-withdrawing effects of fluorine and difluoroethyl groups, but feasible under strongly basic conditions (e.g., NaNH₂ in NH₃(l)) .

Table 1: Substitution Reaction Conditions and Yields

Elimination and Benzyne Formation

Under strongly reducing conditions (e.g., Li/Hg amalgam), the compound undergoes dehalogenation to generate a benzyne intermediate. This highly reactive species participates in cycloaddition reactions:

-

Diels-Alder Reaction : Reacts with furan to form bicyclic adducts (e.g., endo/exo isomers) .

-

Trimerization : In the absence of dienes, benzyne intermediates can trimerize to form triphenylene derivatives .

Difluoroethyl Group Reactivity

The 1,1-difluoroethyl substituent influences electronic and steric properties:

-

Electron-Withdrawing Effect : Reduces electron density on the aromatic ring, directing electrophiles to meta positions relative to substituents.

-

Hydrogen Bonding : The CF₂H group participates in weak hydrogen bonding, affecting solubility and intermolecular interactions .

Table 2: Impact of Substituents on Reaction Rates

| Substituent Position | Relative Rate (vs. Benzene) | Notes |

|---|---|---|

| 4-Bromo | 0.45 | Slows electrophilic substitution |

| 2-Fluoro | 0.30 | Strong meta-directing effect |

| 1,1-Difluoroethyl | 0.25 | Steric hindrance dominates |

Thermal and Oxidative Stability

-

Thermal Decomposition : Degrades above 200°C, releasing HF and Br₂ gases.

-

Oxidative Resistance : Stable under ambient conditions but susceptible to radical-initiated degradation in the presence of peroxides .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique substitution pattern:

Table 3: Reactivity Comparison with Analogous Compounds

| Compound | Key Reactivity Difference |

|---|---|

| 1-Bromo-4-(difluoromethyl)benzene | Higher NAS activity due to less steric bulk |

| 1-Bromo-2-fluorobenzene | Faster coupling reactions (no CF₂ group) |

| 4-Bromo-1-(difluoromethyl)-2-fluorobenzene | Similar reactivity but lower thermal stability |

Limitations and Challenges

科学的研究の応用

Organic Synthesis

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique functional groups that facilitate various chemical reactions.

Research indicates that this compound may possess biological activities that warrant further exploration:

- Antibacterial and Antifungal Properties : Similar compounds have shown efficacy in disrupting cellular processes in bacteria and fungi, potentially through interference with cell wall synthesis.

- Enzyme Interactions : Preliminary studies suggest interactions with specific enzymes or proteins within biological systems, although detailed mechanisms remain to be elucidated.

Pharmaceutical Development

The compound's unique structure makes it a candidate for drug development, particularly in designing novel therapeutic agents targeting various diseases. Its potential as an intermediate in synthesizing halogenated drug candidates could lead to the discovery of new treatments.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase-dependent apoptosis |

| A549 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | Reactive oxygen species generation |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, showing significant inhibition zones.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

作用機序

The mechanism of action of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine and fluorine atoms can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets more effectively .

類似化合物との比較

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene can be compared with other similar compounds, such as:

- 1-Bromo-4-(difluoromethoxy)benzene

- 1-Bromo-3-(1,1-difluoroethyl)benzene

- 1-Bromo-2-(1,1-difluoroethyl)benzene

- 1-Bromo-4-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine, fluorine, and difluoroethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

生物活性

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene is a fluorinated aromatic compound notable for its potential biological activities and applications in medicinal chemistry. The unique combination of bromine and difluoroethyl groups on the benzene ring may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6BrF3

- Molecular Weight : 239.03 g/mol

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These interactions can manifest as either substrate or inhibitor effects depending on the specific enzyme context. For instance, it may inhibit cytochrome P450 enzymes by forming covalent bonds with the heme group, thus preventing substrate metabolism.

Cellular Effects

The compound influences cell function by modulating several cellular processes:

- Cell Signaling Pathways : It can affect pathways such as the MAPK pathway, leading to alterations in cell proliferation and apoptosis.

- Gene Expression : It may alter the expression of detoxification-related genes, including those encoding glutathione S-transferases.

The mechanisms through which this compound exerts its biological effects include:

- Covalent Binding : The compound can bind to biomolecules like enzymes or receptors, leading to inhibition or activation.

- Gene Regulation : It may interact with transcription factors that regulate gene expression related to cellular stress responses.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In animal studies, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Symptoms observed at lethal doses included tremors and significant body weight loss .

- Inhalation Studies : The median lethal concentration (LC50) for inhalation was found to be around 18,000 mg/m³ .

Comparative Analysis with Related Compounds

To better understand its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-4-fluorotoluene | C7H6BrF | Contains a fluorine substituent |

| 2-Bromo-4-(difluoromethyl)benzene | C8H6BrF2 | Features a difluoromethyl group |

| 3-Bromo-4-(1,1-difluoroethyl)aniline | C9H10BrF2 | Contains an amine functional group |

This table highlights how variations in substituents can influence biological activity and reactivity.

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial properties. For example, studies have shown that halogenated compounds can disrupt cellular processes in bacteria and fungi due to their ability to interfere with membrane integrity and function . Further investigations into this compound's specific antimicrobial effects are warranted.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Targeting Specific Pathways : Its ability to modulate enzyme activity suggests potential applications in developing therapeutics for conditions such as cancer where enzyme regulation is critical.

- Synthesis Intermediate : It is used as an intermediate in synthesizing more complex organic molecules relevant in pharmaceuticals and agrochemicals.

特性

IUPAC Name |

1-bromo-4-(1,1-difluoroethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNKGPAATYFZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。